molecular formula C23H23N3O2S B2506639 N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946345-70-6

N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2506639
CAS No.: 946345-70-6
M. Wt: 405.52
InChI Key: YKKCFHWYEQRMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-Diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a synthetic acetamide derivative featuring a thiazolo[3,2-a]pyrimidinone core linked to a 3,3-diphenylpropyl substituent via an acetamide bridge. The compound’s molecular formula and weight are inferred from structurally related compounds (e.g., C17H19N3O2S, MW ≈ 329.4) .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c27-21(15-19-16-29-23-25-14-12-22(28)26(19)23)24-13-11-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12,14,19-20H,11,13,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKCFHWYEQRMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-Phenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (CAS 953189-25-8)

  • Structure : Differs by replacing the 3,3-diphenylpropyl group with a 3-phenylpropyl chain.
  • Properties : Molecular weight 329.4 (C17H19N3O2S). The reduced lipophilicity compared to the diphenylpropyl analog may influence solubility and membrane permeability .
  • Synthesis: Likely follows analogous routes to (e.g., condensation of thiazolo-pyrimidinone intermediates with activated acetamide precursors).

2-(5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 952997-50-1)

  • Structure : Features a pyridin-2-ylmethyl group instead of diphenylpropyl.

N-((4-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

  • Structure : Incorporates a benzoimidazole-cyclohexylmethyl group, introducing steric bulk and hydrogen-bonding capacity.
  • Implications : The rigid cyclohexyl-benzoimidazole system may enhance target selectivity but complicate synthetic accessibility .

Core Heterocycle Modifications

N-(3,3-Diphenylpropyl)-2-(4-Hydroxyphenyl)acetamide (40005)

  • Structure: Replaces the thiazolo-pyrimidinone core with a simple 4-hydroxyphenyl group.
  • Synthesized via chlorotrimethylsilane-mediated deprotection (Scheme 5, ) .

2-(4-Aminophenyl)-N-(3,3-diphenylpropyl)acetamide (40007)

  • Structure: Features an aminophenyl group instead of the thiazolo-pyrimidinone.
  • Synthesis : Achieved via zinc/HCl reduction of a nitro precursor (Scheme 6, ), yielding a primary amine for further functionalization .

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility

  • Pyridinylmethyl (CAS 952997-50-1) and hydroxyphenyl (40005) analogs exhibit improved solubility due to polar substituents .

Pharmacophore Contributions

  • The thiazolo[3,2-a]pyrimidinone core is critical for hydrogen bonding and π-π stacking with biological targets, as seen in histamine receptor ligands (). Its absence in compounds like 40005 and 40007 diminishes such interactions .

Preparation Methods

Cyclization with α-Brominated Ketones

A one-pot method involves α-bromination of cyclohexanone using N-bromosuccinimide (NBS) in acetonitrile with p-toluenesulfonic acid (PTSA) as a catalyst. The in situ-generated α-bromocyclohexanone undergoes cyclization with 3,4-dihydropyrimidine-2(1H)-thiones to yield thiazolo[3,2-a]pyrimidine hydrobromides. For example, reacting 6-methyl-2-thiouracil with α-bromocyclohexanone at 50°C for 2 hours affords the core structure in 75% yield. This method is adaptable to acetylacetone or α-tetralone derivatives, enabling structural diversity.

Chloroethynylphosphonate-Mediated Cyclization

Chloroethynylphosphonates react regioselectively with 2-thiouracils to form 3-phosphonylated thiazolopyrimidines. For instance, 6-trifluoromethyl-2-thiouracil cyclizes through N3 or N1 atoms depending on substituent electronic effects, yielding a 1:1 mixture of 2- and 3-phosphonylated products. While this route introduces phosphonate groups, it demonstrates the tunability of cyclization regiochemistry, a principle applicable to acetamide-functionalized analogs.

Introduction of the Acetamide Side Chain

The acetamide moiety at position 3 of the thiazolopyrimidine core is introduced via nucleophilic substitution or acylation.

Alkylation-Amidation Sequence

A patent by describes protecting the thiazole nitrogen before functionalization. For example, treating 3-chlorothiazolo[3,2-a]pyrimidine with tert-butoxycarbonyl (Boc) anhydride shields the nitrogen, enabling selective displacement of the chloride with amines. Subsequent Boc deprotection and acylation with acetic anhydride installs the acetamide group. This approach improves yields from 40% to 70% compared to non-protected routes.

Direct Acylation of Amine Intermediates

The N-(3,3-diphenylpropyl) group is introduced via reductive amination of 3,3-diphenylpropanal with ammonium acetate, followed by acylation with chloroacetyl chloride. The resulting N-(3,3-diphenylpropyl)chloroacetamide reacts with the thiazolopyrimidine core under basic conditions (e.g., K2CO3 in DMF) to form the final compound.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, catalyst loading, and temperature.

Solvent and Catalyst Screening

Comparative studies show acetonitrile outperforms DMF in one-pot syntheses, achieving 85% yield versus 51% in DMF. PTSA (5 mmol) proves optimal for α-bromination, while higher acid concentrations promote side reactions.

Temperature and Time Dependence

Cyclization at 50°C for 2 hours balances conversion and side-product formation. Prolonged heating (>4 hours) degrades the thiazolopyrimidine core, reducing yields by 15–20%.

Structural Characterization and Analytical Data

The compound is characterized via spectroscopic and chromatographic methods:

Spectroscopic Analysis

  • FT-IR : Key bands include C=O stretch at 1685 cm⁻¹ (pyrimidinone), N-H bend at 1540 cm⁻¹ (acetamide), and C-S vibration at 690 cm⁻¹.
  • NMR : 1H NMR (DMSO-d6, 400 MHz) shows singlet δ 3.21 (2H, CH2CO), multiplet δ 7.18–7.35 (10H, diphenyl), and triplet δ 4.02 (2H, NCH2). 13C NMR confirms the acetamide carbonyl at δ 170.2 and pyrimidinone C=O at δ 162.4.

Chromatographic Purity

HPLC (C18 column, MeCN/H2O 70:30) reveals ≥95% purity, with retention time 8.2 minutes.

Challenges and Alternative Routes

Regioselectivity in Cyclization

Electron-withdrawing substituents (e.g., CF3) on thiouracils reduce regioselectivity, necessitating chromatographic separation of N1- and N3-cyclized products.

Scalability Issues

Multi-step protection-deprotection sequences, while improving yields, complicate large-scale synthesis. Flow chemistry approaches are under investigation to enhance throughput.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the assembly of the thiazolo[3,2-a]pyrimidinone core, followed by acetamide coupling. Critical steps include:

  • Cyclization : Use of thiourea derivatives under acidic conditions to form the thiazolo ring .
  • Amidation : Coupling the acetic acid moiety with the diphenylpropylamine group via carbodiimide-mediated activation (e.g., EDC/HOBt) .
  • Optimization : Control temperature (60–80°C for cyclization), pH (neutral for amidation), and solvent polarity (DMF or THF) to minimize side products. Monitor purity via HPLC and column chromatography .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm backbone structure, including thiazolo-pyrimidine ring protons (δ 6.5–8.0 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion) and detect impurities .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the diphenylpropyl group .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cellular Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Dose-Response Curves : Determine IC50 values with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish between competitive/uncompetitive mechanisms .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., COX-2 or CDKs) .
  • Mutagenesis Analysis : Validate binding sites by introducing point mutations in the enzyme and measuring activity changes .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the diphenylpropyl and thiazolo-pyrimidine moieties?

  • Methodological Answer :

  • Analog Synthesis : Replace diphenylpropyl with substituted benzyl groups to assess hydrophobicity effects .
  • Bioisosteric Replacement : Substitute the thiazolo ring with triazolo or oxazolo systems to modulate electron density .
  • Pharmacophore Mapping : Use QSAR models to correlate substituent electronegativity with activity .

Q. How should contradictory data between in vitro and in vivo efficacy be addressed?

  • Methodological Answer :

  • Bioavailability Testing : Measure plasma concentration via LC-MS to rule out poor absorption .
  • Metabolite Profiling : Identify hepatic metabolites using liver microsomes to detect rapid degradation .
  • Formulation Adjustments : Use liposomal encapsulation to enhance solubility and tissue penetration .

Q. What experimental approaches are used to study the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions at 37°C, followed by HPLC analysis .
  • Light Exposure Tests : Use ICH guidelines to assess photodegradation in UV/visible light chambers .
  • Long-Term Stability : Store at 4°C, 25°C, and 40°C for 6–12 months, monitoring degradation products .

Q. How can computational methods predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • DEREK Nexus : Screen for structural alerts linked to hepatotoxicity or mutagenicity .
  • Protein-Protein Interaction Networks : Use STRING database to identify unintended targets in signaling pathways .
  • ADMET Prediction : Employ SwissADME or ADMETLab to estimate permeability, CYP inhibition, and hERG liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.